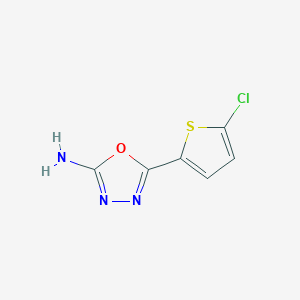

5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine

Description

5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 5-chlorothiophene moiety and at position 2 with an amine group. Its molecular formula is C₇H₅ClN₃OS, with a molecular weight of 215.66 g/mol (CAS: 1706440-50-7) .

Propriétés

IUPAC Name |

5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3OS/c7-4-2-1-3(12-4)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISIIFVRALMMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652810 | |

| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105193-79-0 | |

| Record name | 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biochemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H4ClN3OS

- Molecular Weight : 201.63 g/mol

- CAS Number : 1105193-79-0

Biological Activity Overview

The compound exhibits a range of biological activities, primarily:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.

This compound interacts with enzymes crucial for bacterial growth. It has been reported to inhibit key enzymes involved in cell wall synthesis and DNA replication, leading to bacterial cell death. Studies indicate that it is particularly effective against resistant strains of Neisseria gonorrhoeae .

Case Studies

- In Vitro Studies :

- The compound demonstrated significant inhibitory effects on bacterial growth in laboratory settings. For instance, it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL.

- In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, it showed a minimum inhibitory concentration (MIC) of 8 µg/mL compared to the standard drug ciprofloxacin, which had an MIC of 4 µg/mL .

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 10 | 15 ± 0.5 |

| Staphylococcus aureus | 10 | 17 ± 0.3 |

| Neisseria gonorrhoeae | 8 | 16 ± 0.4 |

The compound's anticancer properties are attributed to its ability to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation in cancer cells. This action leads to cell cycle arrest and apoptosis in various cancer cell lines .

Case Studies

- NCI Evaluation :

- In a National Cancer Institute (NCI) evaluation, several derivatives of oxadiazole compounds were tested against nine different cancer cell lines. One derivative showed a percentage growth inhibition (PGI) of up to 65% against the SNB-19 glioma cell line at a concentration of 10 µM .

- Another study highlighted that the compound exhibited significant anticancer activity against lung cancer cells (NCI-H460), with a PGI of approximately 55% at the same concentration.

| Cancer Cell Line | PGI (%) at 10 µM |

|---|---|

| SNB-19 | 65.12 |

| NCI-H460 | 55.61 |

| SNB-75 | 54.68 |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine. Derivatives of oxadiazole have demonstrated significant activity against various cancer cell lines. For instance:

- In vitro Studies : Compounds related to this structure have been shown to inhibit tumor growth effectively in several cancer models.

Antimicrobial Properties

The compound has exhibited promising antimicrobial activity against various pathogens, including resistant strains of bacteria.

- Mechanism of Action : It is believed to interfere with essential biochemical pathways in bacteria, leading to cell death by inhibiting key enzymes involved in cell wall synthesis and DNA replication.

Material Science Applications

The unique structural features of this compound make it suitable for applications in material science.

Conductive Polymers

Research indicates that derivatives of this compound can be incorporated into conductive polymers, enhancing their electrical properties. This is particularly relevant for applications in organic electronics and sensors.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal reported that derivatives of oxadiazole, including those related to this compound, showed significant inhibition of cancer cell proliferation in vitro. These compounds were tested against various cell lines, including breast and colon cancer cells.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers evaluated the effectiveness of this compound against Neisseria gonorrhoeae. The findings suggested that it inhibited bacterial growth by targeting specific enzymes essential for the bacteria's survival.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of 1,3,4-Oxadiazol-2-amine Derivatives

Key Findings :

- Electron-Withdrawing Groups Enhance Enzyme Inhibition : The chloro group in 5-chlorothiophene (as in the target compound) may improve AChE inhibition compared to unsubstituted phenyl analogues. For example, 5-aryl derivatives with electron-withdrawing substituents showed stronger AChE binding in docking studies .

- Heteroaryl vs. Aryl Substituents: Compounds with heterocyclic substituents (e.g., thiophene, furan) exhibit distinct bioactivity profiles. Furan-substituted derivatives demonstrated antioxidant activity (IC₅₀ ~25 µM) , while pyridine-substituted analogues induced apoptosis in non-small cell lung cancer cells .

- Synthetic Efficiency : Photocatalytic methods (e.g., eosin-Y-mediated cyclization) achieved yields >90% for furan and chlorophenyl derivatives , whereas traditional reflux methods for pyridinyl analogues required longer reaction times (~8 hours) .

Structural and Physicochemical Comparisons

Hydrogen Bonding and Planarity :

- The 5-chlorothiophene group in the target compound introduces slight non-planarity compared to phenyl-substituted analogues (inclination angle: ~13.42° for phenyl vs. likely higher for thiophene) . This may affect intermolecular interactions in crystal packing or enzyme binding.

- Hydrogen Bonding : The amine group at position 2 facilitates N–H⋯N hydrogen bonding, forming chains or sheets in crystal structures . Chlorothiophene’s electronegativity may strengthen these interactions compared to methylthiophene .

Lipophilicity and Bioavailability :

- The clogP (calculated partition coefficient) of the target compound is estimated to be higher than furan or pyridine derivatives due to the chloro-thiophene moiety, enhancing membrane permeability. For example:

Antimicrobial Potential :

- Chlorothiophene’s lipophilicity may enhance penetration into bacterial membranes.

Enzyme Inhibition :

- 5-Aryl-1,3,4-oxadiazol-2-amines with long alkyl chains exhibited AChE inhibition (IC₅₀ ~2–10 µM) , with docking studies revealing interactions at the enzyme’s peripheral anionic site . The target compound’s chloro-thiophene group may mimic these interactions.

Méthodes De Préparation

Classical Cyclization of Acylhydrazides

A widely used method involves the cyclization of acylhydrazides derived from 5-chlorothiophene carboxylic acid derivatives. The general steps are:

Synthesis of Acylhydrazide: The chlorothiophene carboxylic acid or its acid chloride is reacted with hydrazine hydrate to form the corresponding acylhydrazide.

Cyclization to Oxadiazole: The acylhydrazide undergoes oxidative cyclization, often using dehydrating agents or oxidants such as phosphorus oxychloride (POCl3) or brominating agents like 1,3-dibromo-5,5-dimethylhydantoin, to form the 1,3,4-oxadiazole ring.

Amino Group Introduction: The amino substituent at the 2-position is typically inherent from the hydrazide precursor or introduced via substitution reactions.

This method is well-documented for its reliability and moderate to good yields. For example, a study demonstrated the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles via condensation of thiosemicarbazide with acid chlorides, followed by ring closure using brominating agents.

Photocatalytic Oxidative Heterocyclization

Recent advances have introduced photocatalytic methods to synthesize substituted 1,3,4-oxadiazoles under mild conditions:

Starting Materials: Substituted semicarbazones derived from chlorothiophene derivatives.

Catalysts and Conditions: Eosin-Y as a photocatalyst under visible light irradiation, using atmospheric oxygen as the oxidant.

Mechanism: The process involves oxidative heterocyclization facilitated by light-induced electron transfer, leading to rapid ring closure and formation of 2-amino-1,3,4-oxadiazoles.

Advantages: High yields (up to 94%), environmentally friendly conditions, and operational simplicity.

This approach has been successfully applied to synthesize various 5-substituted 1,3,4-oxadiazol-2-amines, including those with chlorinated aromatic rings.

Palladium-Catalyzed Oxidative Annulation

Another synthetic route involves Pd-catalyzed oxidative annulation:

Reactants: Substituted isocyanides and hydrazides.

Conditions: The reaction is carried out in toluene under oxygen atmosphere.

Outcome: Efficient cyclization to 2-amino-1,3,4-oxadiazoles with diverse substitution patterns.

This method offers an alternative to classical cyclization, allowing for structural diversity and functional group tolerance.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Classical Cyclization | Acylhydrazides, POCl3 or brominating agents | Reliable, well-established | 70–85 | Requires dehydrating agents |

| Photocatalytic Oxidative Cyclization | Semicarbazones, Eosin-Y, visible light, O2 | Mild, eco-friendly, high yield | 90–94 | Uses visible light and atmospheric oxygen |

| Pd-Catalyzed Oxidative Annulation | Substituted isocyanides, hydrazides, Pd catalyst, O2 | Functional group tolerance | 75–90 | Requires palladium catalyst |

Research Findings and Optimization Notes

Temperature and Solvent Effects: In classical methods, controlling temperature (typically 80–120°C) and choice of solvent (e.g., toluene, ethanol) significantly impacts yield and purity.

Catalyst Loading: Photocatalytic methods require optimized eosin-Y concentrations (typically 1–5 mol%) for efficient reaction without side products.

Purification: Products are commonly purified by recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

Tautomerism Consideration: Some oxadiazole derivatives exhibit thiol-thione tautomerism, which can affect characterization and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.